1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H14FNO4 It is characterized by the presence of a fluorophenyl group, a prop-2-enoyl moiety, and a hydroxypyrrolidine-2-carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Prop-2-enoyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate enone to form the fluorophenyl prop-2-enoyl intermediate.
Cyclization to Form the Pyrrolidine Ring: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Introduction of the Hydroxyl and Carboxylic Acid Groups:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chlorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
- 1-[3-(4-bromophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
- 1-[3-(4-methylphenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C14H14FNO4 |
---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14FNO4/c15-10-4-1-9(2-5-10)3-6-13(18)16-8-11(17)7-12(16)14(19)20/h1-6,11-12,17H,7-8H2,(H,19,20) |
InChI Key |
SDLSFNVVWHPYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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